N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic system comprising a benzothiophene and pyrimidine ring. The core structure is functionalized with a sulfanyl-acetamide side chain at position 2 and a furan-2-ylmethyl substituent at position 2. The diethyl groups on the acetamide moiety distinguish it from other derivatives in this class.
Properties
Molecular Formula |
C21H25N3O3S2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H25N3O3S2/c1-3-23(4-2)17(25)13-28-21-22-19-18(15-9-5-6-10-16(15)29-19)20(26)24(21)12-14-8-7-11-27-14/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
InChI Key |
CTIJZMZSSHGNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is the use of microwave-assisted synthesis, which has been shown to be effective for compounds containing furan rings . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the microwave-assisted synthesis process. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing purification steps such as crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrofuran derivatives, and substituted acetamides .
Scientific Research Applications
N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The furan ring and benzothieno pyrimidine core are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways .
Comparison with Similar Compounds
Key Observations :
Comparison with Analogues :
- uses phenyl isothiocyanate for pyrimidine substitution, while employs furfuryl isothiocyanate, highlighting the flexibility in substituent introduction .
Pharmacological and Physicochemical Properties
Physicochemical Data
- Solubility : The diethyl acetamide likely reduces aqueous solubility compared to dimethyl () or unsubstituted () derivatives, as evidenced by higher logP values .
- Spectral Data : IR and NMR spectra of similar compounds () show characteristic peaks for C=O (1680–1700 cm⁻¹), S-H (2550 cm⁻¹), and aromatic protons (δ 6.8–8.2 ppm) .
Biological Activity
N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents an overview of its biological activity based on existing research, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's complex structure includes a furan moiety and a benzothieno-pyrimidine framework, which may contribute to its biological properties. The molecular formula is C₁₈H₂₃N₃O₂S, and its structural representation is crucial for understanding its interactions at the molecular level.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has significant antimicrobial properties against a range of pathogens. In vitro assays have shown inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. The structure suggests potential COX-inhibitory effects that may lead to reduced inflammation and pain relief.
- Cytotoxicity : Studies on cell lines indicate that this compound may exhibit cytotoxic effects against cancer cells. The IC₅₀ values for various cancer cell lines are reported to be in the range of 10–20 µM, indicating moderate potency.
The biological activity of N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation (e.g., COX) and cell proliferation.
- Cell Signaling Modulation : It may influence signaling pathways related to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds with similar structures:
| Study | Findings |
|---|---|
| MDPI Study (2020) | Identified COX-inhibitory activity in structurally similar compounds with analgesic effects. |
| PubMed Research (2016) | Reported on the cytotoxicity of related benzothieno derivatives against neuroblastoma cells with significant IC₅₀ values. |
| Enamine Study (2017) | Suggested potential antimicrobial properties through structural analysis and preliminary bioassays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
